molecular formula C16H20ClFN4O B2851866 3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034343-25-2

3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

Cat. No.: B2851866
CAS No.: 2034343-25-2
M. Wt: 338.81
InChI Key: MEGXTBBEIMTASW-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a propanamide core linked to a 4-chloro-3-fluorophenyl group and a complex amine moiety containing a 2H-1,2,3-triazole ring. The presence of the 1,2,3-triazole is particularly noteworthy, as this heterocycle is widely used as a bioisostere in pharmaceutical design and is known to be associated with a broad range of pharmacological activities, including antimicrobial, antiviral, and anticonvulsant effects, according to recent scientific reviews . The chloro and fluoro substituents on the phenyl ring are common in bioactive molecules and are often incorporated to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This combination of structural features makes this chemical a valuable scaffold for developing new therapeutic agents and conducting structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays. The specific mechanism of action, pharmacological profile, and primary research applications for this exact molecule are not fully characterized in the readily available scientific literature and represent an area for ongoing investigation. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information .

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN4O/c1-11(2)15(10-22-19-7-8-20-22)21-16(23)6-4-12-3-5-13(17)14(18)9-12/h3,5,7-9,11,15H,4,6,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGXTBBEIMTASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Core Structure : Phthalimide with a chlorophenyl substituent.
  • Key Differences: The target compound lacks the phthalimide ring system but shares a halogenated aromatic group (4-chloro-3-fluorophenyl vs. 3-chlorophenyl).
  • Functional Implications: Phthalimides are known for high thermal stability and use as polymer precursors . The target compound’s triazole group may enhance solubility in polar solvents compared to the rigid phthalimide core.

Triazole-Containing Derivatives ()

  • Compound (2) in features a triazole ring with an NH group (δ 13.0 ppm in ¹H-NMR) and a benzylidene substituent.
  • Key Differences: The target compound’s triazole is 2H-substituted (non-protonated), whereas Compound (2) has an NH-triazole, altering hydrogen-bonding capacity. The propanamide chain in the target compound replaces the benzylidene group, likely affecting lipophilicity.
  • Synthesis Comparison :
    • Compound (2) undergoes nucleophilic substitution with ethyl chloroformate , suggesting that similar methods could apply to the target compound’s triazole-functionalized side chain.

Agrochemical Halogenated Analogs ()

  • Examples : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide).
  • Structural Overlaps :
    • Halogenated aromatic rings (e.g., 3-chlorophenyl in cyprofuram vs. 4-chloro-3-fluorophenyl in the target compound).
    • Amide linkages, common in pesticidal agents .
  • Functional Implications: The fluorine atom in the target compound’s phenyl group may enhance metabolic stability compared to non-fluorinated analogs.

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide ()

  • Core Structure : Propanamide with a chloro substituent and thiadiazole sulfonyl group.
  • Key Differences :
    • The target compound substitutes the thiadiazole sulfonyl group with a triazole, altering electronic properties (e.g., triazoles are less electron-withdrawing than thiadiazoles).
    • The 4-chloro-3-fluorophenyl group introduces steric and electronic differences compared to the 4-sulfonylphenyl group.
  • Potential Applications: Thiadiazole-containing propanamides are often bioactive , suggesting the target compound may also exhibit pesticidal or antimicrobial properties.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications
Target Compound Propanamide 4-chloro-3-fluorophenyl, triazol-2-yl Potential bioactivity, moderate polarity
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chlorophenyl Polymer precursor, high thermal stability
Triazole Derivative (Compound 2, ) Triazole Benzylidene, NH₂ Soluble in polar solvents
Flutolanil () Benzamide 3-(1-methylethoxy)phenyl, CF₃ Fungicide
3-Chloro-N-(4-...phenyl)propanamide () Propanamide Chloro, thiadiazole sulfonyl Lab-use biochemical agent

Research Findings and Gaps

  • Spectroscopy: The NH-triazole peak at δ 13.0 ppm in contrasts with the target compound’s non-protonated triazole, which would lack this signal .
  • Bioactivity : Halogenated phenyl and triazole groups are associated with pesticidal activity (), but specific data for the target compound are unavailable.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and what parameters are critical for optimizing yield and purity?

The synthesis of this compound typically involves multi-step reactions, including:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 2H-1,2,3-triazole moiety, followed by amide coupling reactions to assemble the propanamide backbone .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve halogenated aromatic intermediates and triazole derivatives .
  • Reaction conditions : Temperature control (e.g., 60–80°C for CuAAC) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Critical parameters :

  • Stoichiometric ratios : Excess reagents (e.g., Cu(I) salts) may improve cycloaddition efficiency but require post-reaction removal .
  • Reaction time : Prolonged heating during amide coupling can lead to side reactions (e.g., hydrolysis of the triazole ring) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and chlorine atoms on the phenyl ring) and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion) and rule out byproducts .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity is typical for pharmacological studies) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can researchers address discrepancies in the compound’s bioactivity observed across different in vitro assays?

Discrepancies may arise from:

  • Solubility variations : Use DMSO or DMF for stock solutions, but ensure dilution in assay buffers does not exceed 1% (v/v) to avoid solvent interference .
  • Assay conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and incubation times across experiments .
  • Metabolic instability : Include liver microsome stability tests to assess compound degradation .
  • Control experiments : Compare activity against reference compounds (e.g., known kinase inhibitors for enzyme assays) to validate target specificity .

Q. Data reconciliation :

  • Dose-response curves : Perform triplicate measurements to quantify IC₅₀/EC₅₀ values and assess reproducibility .
  • Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm mechanism-specific effects .

Q. What computational approaches are utilized to model the interaction of this compound with potential enzymatic targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can predict binding poses of the compound within active sites (e.g., kinases or proteases). Focus on halogen bonding between chlorine/fluorine atoms and target residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with bioactivity .

Q. Key considerations :

  • Protonation states : Adjust the compound’s ionization state at physiological pH (e.g., amide groups remain neutral) .
  • Solvent effects : Include implicit solvent models (e.g., Poisson-Boltzmann) to improve binding affinity predictions .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to minimize variability .
  • Data archiving : Deposit crystallographic data (if available) in the Cambridge Structural Database (CSD) using SHELXL for refinement .
  • Bioactivity reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for assay data, including raw values and statistical analyses .

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